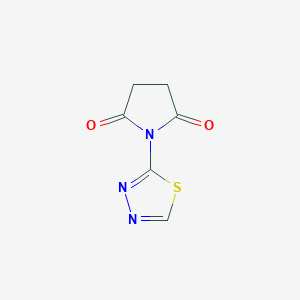
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that incorporates both a pyrrolidinedione and a thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, disrupting cellular processes essential for the survival of microbial and cancer cells.
類似化合物との比較
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinedione Derivatives: Compounds with the pyrrolidinedione ring are known for their anti-inflammatory and analgesic activities.
特性
CAS番号 |
91488-42-5 |
|---|---|
分子式 |
C6H5N3O2S |
分子量 |
183.19 g/mol |
IUPAC名 |
1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2S/c10-4-1-2-5(11)9(4)6-8-7-3-12-6/h3H,1-2H2 |
InChIキー |
VNBJDBSMFMWICG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

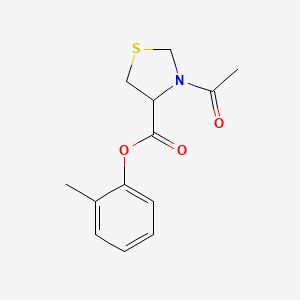
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
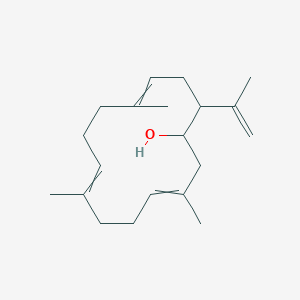
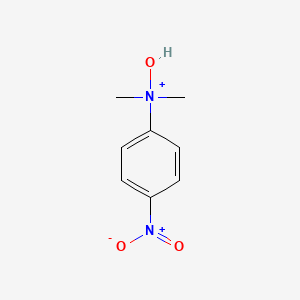
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
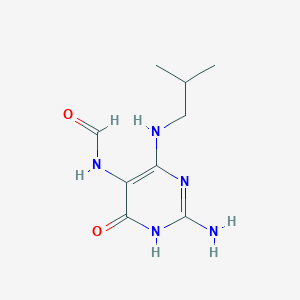
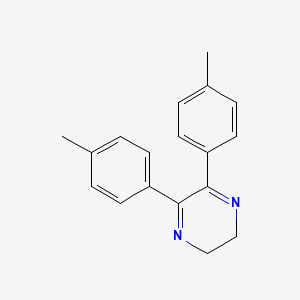
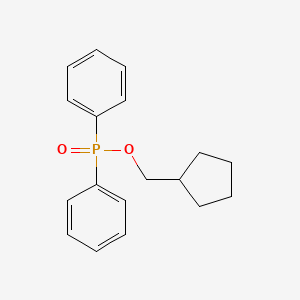
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
